molecular formula C₂₀H₃₀O₄ B1153650 Bis(3-methyl-2-pentyl) Phthalate

Bis(3-methyl-2-pentyl) Phthalate

Cat. No.: B1153650
M. Wt: 334.45
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(3-methyl-2-pentyl) phthalate is a high-molecular-weight phthalate ester used primarily as a plasticizer in polyvinyl chloride (PVC) products to enhance flexibility and durability .

Properties

Molecular Formula

C₂₀H₃₀O₄

Molecular Weight

334.45

Synonyms

1,2-Benzenedicarboxylic Acid 1,2-Bis(3-methyl-2-pentyl) Ester; _x000B_1,2-Benzenedicarboxylic Acid Bis(3-methyl-2-pentyl) Ester; 

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Physicochemical Properties of Selected Phthalates

Compound Molecular Formula Molecular Weight (g/mol) Branching/Substituents Applications
Bis(3-methyl-2-pentyl) phthalate C₁₈H₂₆O₄ 334.4* 3-methyl branch on pentyl chain PVC plasticizers
DEHP C₂₄H₃₈O₄ 390.56 2-ethylhexyl chains PVC, medical devices, packaging
DBP C₁₆H₂₂O₄ 278.34 Linear butyl chains PVC, cosmetics, adhesives
BMPP C₁₈H₂₆O₄ 334.4* 4-methyl branch on pentyl chain Not specified; detected in environmental analyses
DMEP C₁₄H₁₈O₆ 282.29 2-methoxyethyl groups Historical use in plastics

*Calculated based on structural similarity to deuterated analogue .

Key Observations :

  • Branching: DEHP’s 2-ethylhexyl chains confer high hydrophobicity and persistence, whereas BMPP and this compound differ in methyl group position (4- vs.
  • Molecular Weight : Higher molecular weight phthalates (e.g., DEHP) are less volatile and more likely to bioaccumulate than lower-weight analogs like DBP .

Toxicity Profiles

Acute and chronic toxicity data highlight significant differences among phthalates.

Table 2: Toxicological and Regulatory Comparison

Compound Acute Toxicity (Zebrafish LC₅₀) Chronic Effects Regulatory Status
This compound Not reported No data on reproductive/carcinogenic risks Not restricted
DEHP >50% mortality at highest soluble concentration (72 h) Reproductive toxicity, diabetes risk (males) Restricted under EU RoHS
DBP 0.63 ppm (72 h LC₅₀) Infant reproductive toxicity (HQ = 2.62–5.79) Restricted in EU
BMPP Not reported Detected in prenatal exposures; health impacts unknown No restrictions reported
DMEP Not reported Suspected endocrine disruptor Not restricted

Key Findings :

  • DEHP : Despite low acute toxicity, chronic exposure links to diabetes mellitus in males and cardiovascular risks .
  • DBP : High acute toxicity (LC₅₀ = 0.63 ppm) and significant reproductive risks in infants, even after accounting for bioaccessibility .
  • This compound: No toxicity data available, necessitating caution due to structural similarities to regulated compounds.

Estrogenic and Endocrine-Disrupting Activities

Phthalates exhibit varying estrogenic activities, often correlated with alkyl chain structure:

  • DEHP, DBP, and DINP : Show enhanced estrogenic activity in transgenic medaka assays, with DEHP metabolites (e.g., MEHP) linked to hormonal disruptions .
  • BBP : Demonstrates direct estrogen receptor activation .

Regulatory Status

Regulatory frameworks target phthalates with robust toxicity

  • EU Restrictions : DEHP, DBP, BBP, and DINP are prohibited in toys and childcare products .
  • RoHS Directive : DEHP is restricted in electronics due to reproductive toxicity .
  • Unregulated Compounds : this compound, BMPP, and DMEP lack restrictions, reflecting data gaps .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.